molecular formula C16H15ClF3IO3S B12296325 (4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate

(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate

Cat. No.: B12296325
M. Wt: 506.7 g/mol
InChI Key: MPWRPWNXMQSKNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H15ClF3IO3S. It is commonly used as a reagent in organic synthesis due to its ability to facilitate various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-chlorophenyl)iodonium diacetate with mesitylene in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds and various organic intermediates .

Scientific Research Applications

(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to its specific reactivity and ability to facilitate a wide range of chemical reactions. Its structure allows for selective modifications, making it a valuable reagent in various fields of research .

Properties

Molecular Formula

C16H15ClF3IO3S

Molecular Weight

506.7 g/mol

IUPAC Name

(4-chlorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C15H15ClI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

MPWRPWNXMQSKNQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)Cl)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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